Subacute Toxicity Profile: 2,6-Diethylaniline Avoids Hematotoxicity and Hepatotoxicity Observed with Aniline and 2,4-Dimethylaniline
In a subacute toxicity study in male Fischer 344 rats administered 2,6-diethylaniline (DEA) daily for up to 20 days, no histopathologic changes were observed that could be attributed to DEA treatment. In contrast, aniline and o-toluidine induced splenic congestion, increased hematopoiesis, hemosiderosis, and bone marrow hyperplasia, while aniline and 2,4-dimethylaniline caused hepatotoxicity characterized by biliary hyperplasia, periacinar vacuolar degeneration, and necrosis [1]. These findings demonstrate a distinct safety advantage for DEA among structurally related alkylanilines.
| Evidence Dimension | Subacute toxicity (histopathologic changes) in rat model |
|---|---|
| Target Compound Data | No histopathologic changes attributable to 2,6-diethylaniline in spleen, liver, kidney, or other examined tissues |
| Comparator Or Baseline | Aniline: splenic congestion, hematopoiesis, hemosiderosis, bone marrow hyperplasia, hepatotoxicity (biliary hyperplasia, necrosis). o-Toluidine: similar splenic and bone marrow changes. 2,4-Dimethylaniline: hepatotoxicity. Methylene-bis-2,6-diisopropylaniline: hepatotoxicity. |
| Quantified Difference | Complete absence of observed hematotoxicity and hepatotoxicity with DEA vs. clear histopathologic findings in comparator-treated animals |
| Conditions | Male Fischer 344 rats, daily oral administration for 5, 10, or 20 days |
Why This Matters
This distinct toxicity profile supports the selection of 2,6-diethylaniline hydrochloride for applications where reduced in vivo toxicity is a critical procurement criterion, such as pharmaceutical intermediates or materials with potential human exposure.
- [1] Short CR, et al. Subacute toxicity of several ring-substituted dialkylanilines in the rat. Fundam Appl Toxicol. 1983 Jul-Aug;3(4):285-92. doi: 10.1016/s0272-0590(83)80141-9. PMID: 6628890. View Source
